Product packaging for Z-Gly-Leu-Gly-OH(Cat. No.:CAS No. 16295-38-8)

Z-Gly-Leu-Gly-OH

Cat. No.: B037131
CAS No.: 16295-38-8
M. Wt: 379.4 g/mol
InChI Key: CBLYMECSQPXYHQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Leu-Gly-OH is a synthetic tripeptide substrate extensively utilized in biochemical research for the study of protease and collagenase activity. This compound features a benzyloxycarbonyl (Z) N-terminal protecting group, which is a common feature in substrates designed for enzymes like thermolysin and various microbial metalloproteases. The core sequence, Gly-Leu-Gly, mimics a native collagen-like cleavage site, making it particularly valuable for investigating the kinetics, specificity, and inhibition of collagen-degrading enzymes. Researchers employ this compound to elucidate the mechanisms of extracellular matrix remodeling, which is critical in processes such as wound healing, cancer metastasis, and inflammatory diseases. The cleavage of the Leu-Gly bond by specific proteases can be monitored spectrophotometrically or fluorometrically, providing a reliable and quantifiable assay for enzymatic activity. This high-purity tripeptide is an essential tool for high-throughput screening of potential therapeutic inhibitors, fundamental enzymology studies, and understanding the role of proteases in pathological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N3O6 B037131 Z-Gly-Leu-Gly-OH CAS No. 16295-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-12(2)8-14(17(25)19-10-16(23)24)21-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLYMECSQPXYHQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of Z Gly Leu Gly Oh and Its Analogues

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as classical synthesis, involves the sequential coupling of amino acids in a homogenous reaction mixture. This method remains highly relevant for the large-scale synthesis of peptides and for specific sequences that may be challenging for solid-phase approaches. The synthesis of Z-Gly-Leu-Gly-OH in solution typically involves a stepwise approach, starting from the C-terminal glycine (B1666218).

A common strategy begins with the protection of the C-terminal glycine as an ester, for instance, a methyl or benzyl ester, to prevent its carboxyl group from participating in the subsequent coupling reaction. The next amino acid, Leucine (B10760876), is N-terminally protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, and then coupled to the glycine ester using a coupling reagent. Following the coupling, the N-terminal protecting group of the dipeptide is removed, and the final amino acid, Z-protected Glycine (Z-Gly-OH), is coupled to the free amino group of the Leu-Gly ester. The final step involves the saponification of the C-terminal ester to yield the desired this compound.

Key to the success of solution-phase synthesis is the choice of protecting groups and coupling reagents. The benzyloxycarbonyl (Z) group on the N-terminal glycine is stable under the conditions required for the removal of Boc or Fmoc groups, providing orthogonality.

Table 1: Common Coupling Reagents for Solution-Phase Synthesis

Coupling ReagentAbbreviationActivating AgentBy-products
DicyclohexylcarbodiimideDCCCarbodiimideDicyclohexylurea (DCU)
DiisopropylcarbodiimideDICCarbodiimideDiisopropylurea (DIU)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium saltHexamethylphosphoramide (HMPA)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium/Uronium saltTetramethylurea (TMU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium/Uronium saltTetramethylurea (TMU)

The purification of intermediates at each step is crucial in solution-phase synthesis and is typically achieved by extraction and crystallization, which can be labor-intensive but ensures high purity of the final product.

Enzymatic Peptide Synthesis Techniques Utilizing this compound Derivatives

Enzymatic peptide synthesis offers several advantages over chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents and by-products. While the synthesis of this compound itself via enzymatic means is less commonly described, derivatives of this peptide are frequently used as substrates for various enzymes, and the reverse reaction (synthesis) is theoretically possible under specific conditions.

For instance, proteases such as thermolysin or papain can catalyze the formation of peptide bonds in a kinetically controlled synthesis. In this approach, an N-protected amino acid ester (the acyl donor) is reacted with an amino acid or peptide with a free amino group (the nucleophile) in the presence of the enzyme. For the synthesis of a fragment like Z-Gly-Leu, Z-Gly-OMe could be reacted with Leucine in a biphasic system or in a system with low water content to favor synthesis over hydrolysis. The resulting dipeptide could then be elongated in a similar fashion.

Conversely, this compound and its derivatives are often used as substrates to study the activity of various proteases. For example, the cleavage of the Leu-Gly bond in substrates like Phenylazobenzyloxycarbonyl-L-prolyl-L-leucylglycyl-L-prolyl-D-arginine has been used to characterize microbial collagenases. umich.edu This enzymatic cleavage demonstrates the recognition of the Gly-Leu sequence by specific enzymes.

Control of Stereochemistry and Racemization in this compound Synthesis

Maintaining the stereochemical integrity of the chiral amino acid, Leucine, is paramount during the synthesis of this compound. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur at the α-carbon of the activated amino acid during the coupling step. peptide.com This is a significant concern as the biological activity of peptides is highly dependent on their stereochemistry.

The primary mechanism of racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. scripps.edu The formation of this intermediate is more likely with certain protecting groups and activation methods. The Z-group, being a urethane-type protecting group, is known to suppress oxazolone formation and thus helps in preventing racemization of the N-terminal amino acid to which it is attached.

However, the Leucine residue is activated for coupling to Glycine, making its α-carbon susceptible to racemization. The extent of racemization is influenced by several factors:

Coupling Reagent: The choice of coupling reagent is critical. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is a common practice when using carbodiimide reagents like DCC or DIC. peptide.comhighfine.com Uronium/aminium-based reagents like HBTU and HATU are generally considered to result in lower levels of racemization. highfine.com

Base: The type and amount of base used during coupling can significantly impact racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (TEA). highfine.com

Solvent: The polarity of the solvent can influence the rate of racemization.

Temperature: Lower reaction temperatures generally reduce the extent of racemization.

Table 3: Factors Influencing Racemization and Strategies for Control

FactorCondition Promoting RacemizationStrategy for Control
Activation Method Over-activation of the carboxyl groupUse of coupling reagents with additives (e.g., DCC/HOBt) or reagents with built-in suppression (e.g., HATU).
Protecting Group N-acyl groups (e.g., Benzoyl)Use of urethane-based protecting groups (e.g., Z, Fmoc, Boc). scripps.edu
Base Strong, unhindered bases (e.g., TEA)Use of sterically hindered bases (e.g., DIPEA, N-methylmorpholine). highfine.com
Temperature Elevated temperaturesPerform coupling reactions at 0 °C or room temperature.

By carefully selecting the protecting groups, coupling reagents, and reaction conditions, the synthesis of this compound can be achieved with high chemical and stereochemical purity.

Conformational Analysis and Its Relationship to Biological Activity of Z Gly Leu Gly Oh

Spectroscopic Characterization of Peptide Conformations

Spectroscopic methods offer invaluable experimental insights into the preferred conformations and dynamic behavior of peptides in various environments.

Infrared (IR) spectroscopy is a powerful tool for probing the hydrogen bonding networks within peptides, which are fundamental to their secondary structures. The frequencies of vibrational modes, particularly the amide I band (primarily C=O stretching), are highly sensitive to the presence and strength of hydrogen bonds acs.orgmatanginicollege.ac.in. Stronger hydrogen bonding typically shifts the C=O stretching bands to lower frequencies, often accompanied by increased intensity and band broadening matanginicollege.ac.in.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about peptide conformations in solution. Parameters such as chemical shifts, coupling constants (e.g., J values), and Nuclear Overhauser Effects (NOEs) are highly sensitive to the local environment and spatial proximity of atoms, enabling the elucidation of peptide backbone and side-chain conformations titech.ac.jpias.ac.inscilit.comacs.org.

While direct NMR data for Z-Gly-Leu-Gly-OH are not detailed in the provided sources, the application of these NMR techniques would allow for:

Identification of Hydrogen Bonds: Amide proton temperature coefficients and NOEs can pinpoint specific intramolecular hydrogen bonds.

Dihedral Angle Determination: Coupling constants (e.g., ³JNH-αH) can provide information on backbone φ (phi) dihedral angles.

Computational Approaches to Conformational Landscape Determination

Computational methods are indispensable for exploring the vast conformational space of peptides, predicting stable structures, and complementing experimental data.

Density Functional Theory (DFT) calculations are widely employed for optimizing peptide geometries and determining the relative energies of different conformers researchgate.netacs.orgupc.edursc.orgrsc.org. DFT allows for a high level of accuracy in describing electronic structure and intermolecular interactions, including hydrogen bonding and dispersion forces researchgate.netupc.edu.

For peptides, DFT is used to:

Geometry Optimization: Identify local energy minima corresponding to stable conformers researchgate.netrsc.orgrsc.org.

Energy Ranking: Determine the relative stability of different conformers, providing insights into the most populated structures researchgate.netacs.org.

Spectra Prediction: Calculate theoretical IR and NMR spectra for comparison with experimental data, aiding in conformational assignments researchgate.netresearchgate.net.

Studies on Z-protected peptides, such as Z-Pro-Leu-Gly-NH₂ and Z-(Gly)n-OH series, have successfully utilized DFT to predict stable gas-phase structures and their corresponding IR spectra, demonstrating the presence of various turn structures (e.g., γ-turn, β-turn) and extended conformations stabilized by intramolecular hydrogen bonds researchgate.netresearchgate.net. DFT calculations, often coupled with dispersion corrections, are crucial for accurately modeling systems involving both hydrogen bonding and dispersion interactions researchgate.net.

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are essential for exhaustively exploring the conformational landscape of peptides and predicting their stable structures. These methods use force fields to describe atomic interactions and can simulate the dynamic behavior of molecules over time.

Conformational Search: Force-field based methods, such as ECEPP (Empirical Conformational Energy Program for Peptides) or other molecular mechanics algorithms, are used to generate a large number of initial conformers and then minimize their energies to identify stable structures nih.govrsc.org. For example, a conformational analysis of the tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe, a recurring sequence in elastin, involved determining a set of 3785 conformers through a build-up method and molecular mechanics energy minimizations rsc.org.

Molecular Dynamics (MD) Simulations: MD simulations allow for the exploration of conformational transitions and the sampling of accessible conformational states over time, providing a more dynamic view compared to static energy minimizations acs.orgrsc.org. This is particularly important for flexible peptides like this compound. MD simulations can be performed in vacuum or with explicit solvent models to account for solvation effects, which significantly influence peptide conformation acs.orgrsc.orgrsc.org.

These computational approaches, when applied to this compound, would help in identifying its preferred backbone and side-chain orientations, the types and locations of intramolecular hydrogen bonds, and the relative populations of different conformers, especially in various solvent environments.

Impact of Peptide Conformation on Enzymatic Recognition and Activity

The three-dimensional conformation of a peptide is the primary determinant of its ability to be recognized by and interact with biological targets, such as enzymes and receptors tandfonline.comnih.govmpg.de. For this compound, its specific folding pattern would dictate its potential biological activity.

Enzymatic recognition is highly stereospecific and conformation-dependent. The active site of an enzyme is designed to bind substrates that present a complementary shape and chemical features. Any deviation from the optimal conformation can significantly reduce or abolish binding affinity and catalytic efficiency. For instance, studies on post-proline cleaving enzymes have shown that specific peptide sequences like Z-Gly-Pro-Leu-Gly act as substrates, indicating a requirement for a particular conformational presentation for enzymatic cleavage researchgate.net. Similarly, Z-Gly-Leu-Ala-OH is utilized in studies of protein interactions and enzyme activity, providing insights into cellular processes, which implies its conformation is relevant for these interactions chemimpex.comunipd.it.

While direct data linking the conformation of this compound to its specific enzymatic activity is not available, the general principles are clear:

Binding Affinity: A peptide must adopt a conformation that allows for optimal shape complementarity and favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the enzyme's active site nih.govmpg.de.

Specificity: Subtle differences in peptide conformation can lead to selective recognition by different enzymes or receptors, explaining why peptides with similar sequences can have distinct biological roles.

Induced Fit: Enzymes can undergo conformational changes upon substrate binding (induced fit), but the initial recognition still relies on the substrate presenting a "pre-existing" or accessible binding-competent conformation mpg.de.

Therefore, understanding the conformational preferences of this compound through spectroscopic and computational methods is a prerequisite for predicting and interpreting its potential biological roles, especially in contexts involving enzymatic processing or receptor binding.

Structure Activity Relationship Sar Investigations of Z Gly Leu Gly Oh Analogues

Influence of Amino Acid Sequence Modifications on Biochemical Activity

The specific sequence of amino acids within a peptide is a primary determinant of its biochemical activity, particularly its recognition by and interaction with enzymes. Modifications to the amino acid sequence of Z-Gly-Leu-Gly-OH analogues can significantly alter their substrate efficiency or inhibitory properties. For instance, studies on similar peptides have demonstrated that even subtle changes, such as the substitution of a glycine (B1666218) residue, can have profound effects.

In the context of thermolysin, a metalloprotease, the replacement of a glycyl residue by an alanyl residue in the P2 position of an acidic component (e.g., Z-Gly-Gly-Leu-Gly-OH vs. Z-Ala-Gly-Leu-Gly-OH) has been shown to markedly enhance the rate of synthesis pnas.org. Specifically, while the Km values for the hydrolysis of Z-Gly-Gly-Leu-Gly-OH and Z-Ala-Gly-Leu-Gly-OH by thermolysin were found to be nearly identical, the kcat value for the alanine-containing substrate was approximately 14 times greater, indicating a significant improvement in catalytic efficiency pnas.org. This highlights the critical role of side chain identity at specific positions (P2 in this case) in modulating enzyme activity.

Furthermore, investigations into the effect of Glycine to Alanine substitutions in Bacillus subtilis neutral protease revealed that such changes can affect enzyme kinetic properties when synthetic peptides are used as substrates unipd.it. For example, the G147A mutant showed reduced catalytic efficiency towards synthetic peptide substrates due to a 10-fold increase in Km, except for Z-Gly-Leu-Ala-OH where kcat was primarily affected unipd.it. Conversely, the G189A mutant exhibited enhanced affinity for substrates with small amino acids (Gly, Ala) at the P1 position unipd.it. This suggests that the impact of amino acid modifications is highly context-dependent, relying on the specific enzyme and the position of the modification within the peptide sequence.

Table 1: Influence of Amino Acid Substitutions on Enzyme Activity (Illustrative Example based on Thermolysin Data)

Peptide AnalogueEnzymeModified ResidueEffect on Km (Relative)Effect on kcat (Relative)Overall Activity ChangeCitation
Z-Gly-Gly-Leu-Gly-OHThermolysin-1.01.0Baseline pnas.org
Z-Ala-Gly-Leu-Gly-OHThermolysinGly (P2) to Ala~1.0~14.014-fold increase pnas.org

Role of the Z-Protecting Group in Modulating Biological Interactions

The benzyloxycarbonyl (Z or Cbz) protecting group is widely employed in peptide synthesis to protect the N-terminal amine, preventing unwanted reactions during chain elongation bachem.com. Beyond its role in synthesis, the Z-group also plays a significant role in modulating the biological interactions of peptides by influencing their stability, solubility, and enzyme recognition.

The presence of the Z-group can enhance the stability and solubility of peptide derivatives, making them more suitable for biochemical applications biosynth.com. For instance, Z-Gly-Leu-OH is noted for its unique structure, featuring a protective Z-group that enhances stability and solubility, making it an ideal candidate for researchers focused on developing therapeutic peptides biosynth.com. Similarly, the Z-protecting group on Z-Pro-Leu-Gly-NH2 contributes to its enhanced stability and bioactivity compared to other similar compounds smolecule.com.

In terms of enzyme interactions, the Z-group can directly influence substrate-enzyme binding. For example, Z-Phe-Leu-Glu-pNA, a synthetic chromogenic substrate, utilizes the benzyloxycarbonyl (Z) group to enhance substrate-enzyme interactions . This suggests that the bulky, hydrophobic nature of the Z-group can contribute to favorable binding interactions with the enzyme's active site or surrounding regions, thereby modulating the peptide's effectiveness as a substrate or inhibitor. Another example is Z-Gly-Gly-Arg-AMC, where the Z-group attached to the amino group of glycine helps stabilize the peptide during synthesis and enzymatic reactions, which is pivotal in biochemical assays for studying enzyme kinetics evitachem.com. The specific steric and electronic properties conferred by the Z-group can guide the peptide into the correct orientation for enzymatic cleavage or receptor binding, thus influencing its biological activity.

Modulation of Peptide Length and Side Chain Effects on Enzyme Specificity

The length of a peptide and the nature of its constituent amino acid side chains are critical factors determining enzyme specificity. Enzymes often possess highly specific binding pockets that accommodate peptides of a particular length and with specific side chain characteristics.

Side Chain Effects: The chemical nature and spatial arrangement of amino acid side chains play a direct role in how a peptide fits into an enzyme's active site.

Hydrophobicity: Enzymes like thermolysin show a preference for hydrophobic amino acids as donors of the carboxyl group in the scissile bond pnas.org. Leucine (B10760876), being a hydrophobic amino acid, is often favored in such contexts. For example, thermolysin preferentially cleaves peptide bonds where the imino group is donated by a hydrophobic amino acid residue like leucine pnas.org.

Steric Hindrance: The bulkiness of side chains can also influence activity. In some metathesis reactions on peptides, branched side chains from amino acids like valine, isoleucine, and leucine were active, while glycine and proline were inactive, highlighting the importance of side chain identity nih.gov.

Specific Residue Preferences: Matrix metalloproteinases (MMPs) and tumor necrosis factor converting enzyme (TACE) exhibit specific preferences for residues around their cleavage sites researchgate.net. For instance, an enhancement in site specificity for the S-L (Serine-Leucine) bond is observed when the N-terminal side contains hydrophobic residues (e.g., Isoleucine and Valine), and the C-terminal side contains basic amino acids (e.g., Arginine and Lysine) at P2′ and small residues (e.g., Glycine and Alanine) at P3′ researchgate.net. This detailed understanding of enzyme subsite preferences guides the design of effective substrates or inhibitors.

Table 2: Modulation of Enzyme Specificity by Peptide Length and Side Chain Effects (Illustrative Examples)

Peptide AnalogueEnzymeModificationObserved EffectCitation
Z-Gly-Pro-OHZIP (Post-proline cleaving enzyme)Baseline (Dipeptide)Cleavage observed dcu.ie
Z-Gly-Pro-Phe-His-OHZIP (Post-proline cleaving enzyme)Increased length (Tetrapeptide)Decreased cleavage rate dcu.ie
This compoundThermolysinLeucine at P1'Preferred cleavage at hydrophobic site pnas.org
Z-Gly-Leu-Phe-His-OHZIP (Post-proline cleaving enzyme)Leu instead of ProNo cleavage observed dcu.ie

Rational Design Principles for Modified this compound Peptides

Rational design of modified this compound peptides aims to optimize their biochemical activity, stability, and specificity for desired biological targets. This approach leverages structural and mechanistic insights to guide the synthesis of new analogues with improved properties. Key principles include:

Mimicry of Natural Ligands/Substrates: Designing peptides that mimic the binding motifs of natural ligands or substrates can lead to potent inhibitors or activators. For instance, Z-Gly-Leu-OH is utilized in the design of peptide-based drugs due to its ability to mimic natural peptides, allowing exploration of new therapeutic pathways biosynth.com. Similarly, Z-Pro-Leu-Gly-NH2 is designed as a peptidomimetic to mimic natural ligands, providing enhanced stability and specificity smolecule.com.

Strategic Amino Acid Substitution: Based on enzyme specificity profiles, specific amino acids can be introduced or replaced to enhance binding affinity or catalytic efficiency. This involves understanding the preferred residues at different subsite positions (P1, P2, P1', P2', etc.) of the target enzyme pnas.orgresearchgate.net. For example, replacing Glycine with Alanine can reduce backbone conformational flexibility and enhance protein stability unipd.it.

Optimization of Protecting Groups: The choice of N-terminal protecting group, such as the Z-group, is not merely for synthesis but also for modulating biological interactions. The Z-group can enhance stability, solubility, and influence substrate-enzyme interactions biosynth.comevitachem.com. Rational design would involve exploring different protecting groups (e.g., Boc, Fmoc) or modifications to the Z-group itself to fine-tune these properties.

Conformational Control: Designing peptides to adopt specific secondary structures (e.g., beta-turns, alpha-helices) can pre-organize key residues for optimal interaction with a target. This can involve incorporating specific amino acids known to induce turns or helices, or using constrained mimetics nih.govacs.org. For instance, rational design of calpain inhibitors aimed to form a calpastatin-like beta-turn, with specific residues like Leucine and Lysine anchoring the macrocycles in the binding site acs.org.

Computational Approaches: Modern rational design often employs computational tools to predict binding modes, affinities, and the effects of modifications. These methods can help reduce the vast number of possible peptide designs to a manageable set for experimental testing nih.gov. This includes molecular docking, molecular dynamics simulations, and de novo peptide design algorithms.

Length Optimization: As seen with post-proline cleaving enzymes, there can be an optimal peptide length for maximum activity dcu.ie. Rational design would involve systematically varying peptide length to identify the most effective size for a particular biological interaction.

By integrating these principles, researchers can rationally design modified this compound peptides with tailored properties for specific research or therapeutic applications, moving beyond empirical screening to a more predictive and efficient development process.

Advanced Analytical Techniques for Characterization of Z Gly Leu Gly Oh in Research

Chromatographic Separation Methods, including HPLC and LC-MS

Chromatographic separation methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis and purification of Z-Gly-Leu-Gly-OH. These techniques enable the separation of the target peptide from impurities, unreacted starting materials, and side products, which are common in peptide synthesis.

HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC (RP-HPLC) is the primary method for analyzing peptide purity. altabioscience.com For protected peptides like this compound, C18 stationary phases are commonly employed. altabioscience.comnih.gov The mobile phase typically consists of a gradient of water and acetonitrile, often acidified with trifluoroacetic acid (TFA). altabioscience.comnih.govwikipedia.org TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. wikipedia.orgrestek.com Detection is commonly performed by UV absorbance, with 215 nm being optimal for detecting peptide bonds, thereby identifying all peptide species present. altabioscience.com

Table 1 illustrates hypothetical RP-HPLC parameters and expected retention times for this compound and potential related impurities.

Table 1: Hypothetical RP-HPLC Parameters and Retention Data for this compound

ParameterValue
Column Type C18 RP (e.g., 5 µm particle size, 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Temperature 30 °C

Table 2: Hypothetical RP-HPLC Retention Times for this compound and Related Compounds

CompoundExpected Retention Time (min)
Glycine (B1666218) (Gly)2.5
Leucine (B10760876) (Leu)4.0
Gly-Leu-Gly-OH8.5
Z-Gly-OH10.2
Z-Gly-Leu-OH15.8
This compound 18.5
Impurity 1 (e.g., truncated peptide)17.0
Impurity 2 (e.g., side product)20.1

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS couples the separation power of HPLC with the identification capabilities of mass spectrometry, providing both purity assessment and molecular weight confirmation. altabioscience.comfarmaciajournal.com This technique is particularly valuable for analyzing synthetic peptides, including those with protecting groups. researchgate.net The mass spectrometer, often equipped with an electrospray ionization (ESI) source, can detect the intact molecular ion of this compound and its fragments, offering highly accurate mass information. farmaciajournal.com Sterically protected columns stable at low pH are preferred for LC-MS peptide analysis due to the acidified mobile phases used. restek.com

Mass Spectrometry for Peptide Identification and Cleavage Product Analysis

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, enabling precise molecular weight determination, sequence verification, and identification of enzymatic cleavage products. Tandem mass spectrometry (MS/MS or MS²) is particularly powerful for peptide analysis. nih.govcreative-proteomics.compnas.org

Peptide Identification: In MS/MS, a peptide ion (precursor ion) is selected and fragmented, typically by collision-induced dissociation (CID). nih.govcreative-proteomics.com The resulting fragment ions, primarily b-ions (N-terminal fragments) and y-ions (C-terminal fragments), provide a characteristic spectrum that can be used to deduce the amino acid sequence. nih.govcreative-proteomics.compnas.orgresearchgate.net For this compound, the intact molecular ion would be observed in the MS¹ spectrum, and its fragmentation in MS² would yield ions corresponding to the loss of the Z group and sequential cleavages of the peptide bonds.

Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound and its Fragments (Monoisotopic Mass)

Fragment TypeSequenceTheoretical m/z (M+H)⁺
Intact PeptideThis compound~366.19
Y2 (Gly-OH)Gly-OH~76.04
Y1 (Leu-Gly-OH)Leu-Gly-OH~189.10
Y2 (Gly-Leu-Gly-OH)Gly-Leu-Gly-OH~246.14
B1 (Z-Gly)Z-Gly~208.07
B2 (Z-Gly-Leu)Z-Gly-Leu~321.16
Loss of ZGly-Leu-Gly-OH~246.14

Note: Theoretical m/z values are approximate and depend on the exact protonation state and isotopic composition. The Z group (benzyloxycarbonyl) has a molecular weight of 105.10 Da (C8H7O2). Glycine (Gly) is 57.05 Da, and Leucine (Leu) is 113.16 Da as residue masses. The molecular weight of this compound can be calculated as MW(Z) + MW(Gly) + MW(Leu) + MW(Gly) + MW(H2O) - 3MW(H2O) for peptide bonds or by summing up the exact masses of atoms.*

Cleavage Product Analysis: When this compound is used as a substrate for enzymatic reactions (e.g., by peptidases), MS can identify and quantify the resulting cleavage products. For instance, if an enzyme cleaves the Leu-Gly bond, the products Z-Gly-Leu and Gly-OH would be observed. Quantitative proteomics strategies, such as iTRAQ, can be adapted to identify proteolytic cleavage sites by labeling newly formed N-terminals. nih.gov

Spectrophotometric Assays for Enzymatic Activity Monitoring

Spectrophotometric assays are widely used for monitoring enzymatic activity in real-time by measuring changes in absorbance or fluorescence at specific wavelengths. ipinnovative.comthermofisher.com These assays are particularly useful when this compound serves as a substrate for a protease or other enzyme that modifies its structure, leading to a detectable change.

Principles of Spectrophotometric Assays: Enzyme assays track changes in concentration of substrates or products over time. thermofisher.com For this compound, if an enzyme cleaves it, and one of the products has a distinct absorbance or can react with a chromogenic or fluorogenic reagent, the reaction progress can be monitored. For example, if the cleavage exposes a new primary amine, an O-phthalaldehyde (OPA) assay could be used. OPA reacts with primary amines to form a fluorescent adduct measurable at 340 nm, allowing quantification of proteolysis. ipinnovative.com

Table 4: Illustrative Spectrophotometric Assay for this compound Cleavage

Assay TypePrincipleDetection MethodExpected Signal Change
OPA Assay Enzymatic cleavage of this compound exposes a new primary amine (e.g., at Gly-OH or Leu-Gly-OH). OPA reacts with this amine. ipinnovative.comFluorescenceIncrease in fluorescence at 340 nm
UV-Vis Absorbance If the Z-group is removed, or a chromophore is released upon cleavage, direct absorbance changes can be monitored.AbsorbanceIncrease or decrease in absorbance at a specific wavelength

Note: The Z-group itself (benzyloxycarbonyl) has UV absorbance properties, typically around 250-260 nm due to the phenyl ring, which could be leveraged if its removal or modification leads to a significant change in absorbance.

Real-Time Imaging Approaches in Biocatalytic Systems

Real-time imaging approaches offer spatial and temporal resolution for observing enzymatic reactions, especially in heterogeneous or complex biocatalytic systems. While direct imaging of this compound cleavage might be challenging without specific labeling, the principles of such techniques can be applied.

Fluorescence-Based Imaging: Many real-time imaging techniques rely on fluorescence. This involves designing substrates where enzymatic cleavage leads to a change in fluorescence intensity or wavelength. For instance, a peptide-dye conjugate can be designed such that the dye's fluorescence is quenched when the peptide is intact, and restored upon enzymatic cleavage. frontiersin.org Similarly, if this compound were modified with a fluorophore and a quencher, its enzymatic hydrolysis could be visualized in real-time.

Research has shown the use of two-photon microscopy to image protease cleavage of substrates covalently immobilized to polymer supports, where cleavage restores fluorescence. nih.gov For example, the cleavage of Z-Gly-Gly-Leu-OH (a related protected peptide) by subtilisin, when linked to an aminocoumarin, restored fluorescence, allowing real-time imaging of enzyme activity within beads. nih.gov This demonstrates the potential for similar approaches with this compound if suitably derivatized.

Other Real-Time Monitoring: Beyond fluorescence, other label-free techniques are emerging for real-time enzyme activity monitoring. Nanopore sensors, for example, can detect changes in current modulations produced by the translocation of substrate degradation products, offering a label-free method to monitor enzyme kinetics. acs.org Biosensors based on magnetic nanoparticles immobilized via peptides, where cleavage releases the nanoparticles, can also provide real-time quantitative detection of protease activity by measuring changes in local magnetic fields. biorxiv.org Mid-infrared photothermal imaging of nitrile-tagged enzyme activity reporters has also been developed for spatially mapping enzyme activity in living systems. nih.gov These advanced imaging and sensing technologies hold promise for understanding the behavior of this compound in complex biological or biomimetic environments.

Future Perspectives and Emerging Research Directions for Z Gly Leu Gly Oh

Development of Novel Peptide-Based Research Probes

Z-Gly-Leu-Gly-OH holds potential as a fundamental building block for the development of novel peptide-based research probes. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, which can influence stability and solubility, making peptides ideal candidates for therapeutic research chemimpex.com. Peptides containing leucine (B10760876) residues, such as Z-Gly-Gly-Leu-OH, have been successfully utilized as substrates for proteases like subtilisin in real-time imaging studies, demonstrating their utility in monitoring enzyme activity glpbio.com. Hypothetically, this compound could be designed as a specific substrate for certain peptidases or proteases, where the cleavage of the Gly-Leu or Leu-Gly bond could be monitored through various detection methods. For instance, by incorporating fluorogenic or chromogenic reporters, the compound could serve as an "activatable probe" that releases a detectable signal upon enzymatic hydrolysis. This approach is well-established for other peptide sequences in studying enzyme kinetics or identifying enzyme modulators aacrjournals.orgchinesechemsoc.orgbeilstein-journals.org. The tripeptide sequence could also be a scaffold for incorporating affinity tags or labels, enabling the isolation or visualization of interacting biomolecules.

Integration into High-Throughput Screening Platforms for Enzyme Research

The integration of this compound into high-throughput screening (HTS) platforms represents a significant future direction for enzyme research. HTS is a critical process in drug discovery, enabling the rapid testing of large compound libraries against specific biological targets, including enzymes bmglabtech.com. Fluorogenic peptide substrates, such as Z-Gly-Gly-Leu-AMC, are already employed in HTS to quantify enzyme activity, for example, the chymotrypsin-like activity of the proteasome biosynth.com. This compound could be synthesized with a suitable reporter group at its C-terminus (e.g., a fluorophore or chromophore) that is quenched until enzymatic cleavage occurs. This would allow for the rapid and efficient assessment of enzyme activity, inhibitor potency, or substrate specificity in a high-throughput format. Such a platform could be particularly valuable for identifying novel enzymes, characterizing their substrate preferences, or screening for inhibitors relevant to various diseases, as seen with histone deacetylases (HDACs) and their fluorogenic peptidic substrates nih.gov. The ability to miniaturize assays and automate processes makes peptide-based substrates highly suitable for HTS applications bmglabtech.com.

Advancements in Enzymatic Biocatalysis using this compound and its Derivatives

This compound and its derivatives could play a role in advancing enzymatic biocatalysis. Biocatalysis, which uses enzymes or microorganisms, offers advantages over traditional chemical synthesis, including high stereo-specificity, milder reaction conditions, and reduced waste generation researchgate.netftb.com.hr. Protected amino acids and peptides, such as Z-Gly-OH, are commonly used as acyl donors in enzyme-catalyzed peptide synthesis sigmaaldrich.comsigmaaldrich.comresearchgate.net. While direct reports on this compound in biocatalysis are limited, its structure suggests it could serve as a substrate or an intermediate in the enzymatic synthesis of longer, more complex peptides. For instance, the peptide could be enzymatically coupled with other amino acids or peptide fragments to build novel peptide structures. This approach aligns with the growing interest in utilizing enzymes for the efficient and environmentally friendly production of pharmaceuticals and fine chemicals researchgate.netnih.gov. The Z-protecting group can be strategically removed post-synthesis to yield the free peptide, expanding its utility in various applications.

Computational Design and Predictive Modeling for Peptide Function

Computational design and predictive modeling are increasingly vital tools in peptide research, and these methods are highly relevant for understanding and exploring the potential functions of this compound. Molecular modeling techniques can predict peptide structures, investigate peptide-protein interactions, and explore the structural dynamics of peptides mdpi.com. While specific computational studies on this compound were not found, general methodologies can be applied. For example, molecular docking and molecular dynamics simulations could be used to predict how this compound might interact with various enzymes, receptors, or other biomolecules. These computational approaches can guide the rational design of this compound derivatives with enhanced activity or specificity, predict their binding affinities, and even design de novo peptides with desired properties mdpi.combiorxiv.orgacs.orgosti.gov. This can significantly accelerate the discovery and optimization of peptide-based therapeutics or research tools by reducing the need for extensive experimental screening.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Z-Gly-Leu-Gly-OH while ensuring high yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry is recommended. For the Z-protected N-terminus (benzyloxycarbonyl group), orthogonal deprotection strategies (e.g., TFA for Boc or piperidine for Fmoc) should align with the peptide sequence. Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical for purification. Purity (>95%) should be confirmed via analytical HPLC and mass spectrometry (MS) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm backbone connectivity and stereochemistry.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (C18H25N3O6, MW 379.41 g/mol).
  • Circular Dichroism (CD) : To assess secondary structure in solution, particularly if studying conformational behavior.
  • HPLC : Retention time consistency under standardized conditions ensures purity .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the peptide at controlled temperatures (4°C, 25°C, 37°C). Monitor degradation via HPLC at regular intervals (0, 24, 48, 72 hours). Use Arrhenius kinetics to predict shelf-life. For freeze-thaw stability, cycle between -20°C and room temperature, analyzing aggregation or hydrolysis .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study this compound’s conformational behavior in aqueous and nonpolar environments?

  • Methodological Answer : Use software like GROMACS or AMBER with force fields (e.g., CHARMM36). Solvate the peptide in explicit water or a membrane-mimetic solvent (e.g., DMSO). Apply temperature/pressure coupling (Berendsen thermostat/barostat) for equilibration. Analyze root-mean-square deviation (RMSD), radius of gyration, and hydrogen bonding patterns over 100+ ns trajectories. Compare with experimental CD or NMR data to validate simulations .

Q. What mechanisms underlie this compound’s fragmentation patterns in electron transfer dissociation (ETD) mass spectrometry?

  • Methodological Answer : ETD induces backbone cleavage via radical-driven pathways. For this compound, calculate potential energy surfaces (B3LYP or M06-2X DFT methods) to identify low-energy intermediates (e.g., distonic zwitterions or aminoketyl radicals). Correlate computed dissociation energies with experimental MS/MS spectra. Note that Lys or Arg residues enhance charge-directed fragmentation, but the Z-group may alter reactivity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines? **

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Perform dose-response curves (0.1–100 µM) with triplicate technical replicates. Use ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to assess significance. Validate target engagement via SPR or ITC binding assays. Consider off-target effects using CRISPR knockouts or proteomics profiling .

Data Presentation and Reproducibility

Q. What guidelines should be followed for reporting experimental data on this compound to ensure reproducibility?

  • Methodological Answer : Adhere to NIH preclinical guidelines:

  • Synthesis : Detail resin type, coupling reagents (e.g., HBTU/HOBt), and deprotection steps.
  • Characterization : Report NMR solvent, MS ionization mode, and HPLC gradients.
  • Bioassays : Specify cell line authentication, passage number, and statistical tests used.
  • Data Deposition : Upload raw NMR/MS files to public repositories (e.g., Zenodo) and cite accession numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.